molecular formula C16H13NO3 B14216098 Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate CAS No. 566156-41-0

Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate

Cat. No.: B14216098
CAS No.: 566156-41-0
M. Wt: 267.28 g/mol
InChI Key: MSRVWFZBNPFFSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate typically involves the reaction of acridone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the cyclization of N-phenylanthranilic acid derivatives under acidic conditions, followed by esterification with ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate involves its interaction with biological macromolecules such as DNA. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to potential anticancer and antimicrobial effects . The molecular targets include topoisomerases and DNA polymerases, which are crucial for DNA metabolism .

Comparison with Similar Compounds

Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate can be compared with other acridine derivatives such as:

Uniqueness

This compound is unique due to its specific ester functional group, which can be hydrolyzed to form carboxylic acid derivatives.

Properties

CAS No.

566156-41-0

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl 9-oxo-10H-acridine-3-carboxylate

InChI

InChI=1S/C16H13NO3/c1-2-20-16(19)10-7-8-12-14(9-10)17-13-6-4-3-5-11(13)15(12)18/h3-9H,2H2,1H3,(H,17,18)

InChI Key

MSRVWFZBNPFFSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2

Origin of Product

United States

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